2-Amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile
Description
2-Amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is a thiophene-based derivative characterized by a carbonitrile group at position 3, an amino group at position 2, a 4-chlorophenyl substituent at position 4, and an ethylsulfonyl group at position 3. This compound is of interest in pharmaceutical and agrochemical research due to the bioactivity often associated with thiophene derivatives .
Properties
Molecular Formula |
C13H11ClN2O2S2 |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-5-ethylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C13H11ClN2O2S2/c1-2-20(17,18)13-11(10(7-15)12(16)19-13)8-3-5-9(14)6-4-8/h3-6H,2,16H2,1H3 |
InChI Key |
LJNJSQNOPJDOPY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Thiophene Core Formation via Modified Gewald Reaction
The Gewald reaction framework is adapted to construct the 2-aminothiophene backbone. A mixture of 4-chlorobenzaldehyde (5 mmol), cyanothioacetamide (5 mmol), and ethyl acetoacetate (5 mmol) is refluxed in ethanol with aqueous KOH (10%) as a catalyst. The reaction proceeds via Knoevenagel condensation between the aldehyde and cyanothioacetamide, followed by cyclization with the ketone to yield 2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile (intermediate A ).
Key Conditions
Sulfonation at Position 5
Intermediate A is functionalized at position 5 through a two-step process:
Thiolation via Nucleophilic Substitution
Intermediate A undergoes bromination using N-bromosuccinimide (NBS, 1.2 equiv) in dimethylformamide (DMF) at 0–5°C to install a bromine atom at position 5. Subsequent treatment with sodium ethanethiolate (1.5 equiv) in tetrahydrofuran (THF) at 25°C replaces bromide with ethylthio, yielding 2-amino-4-(4-chlorophenyl)-5-(ethylthio)thiophene-3-carbonitrile.
Oxidation to Sulfonyl Group
The ethylthio moiety is oxidized to ethylsulfonyl using hydrogen peroxide (30%, 3 equiv) in acetic acid at 80°C for 4 hours. This step proceeds via a radical mechanism, achieving full conversion to the target compound.
Optimization Data
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, DMF | 0–5°C, 2 h | 85% |
| Thiolation | NaSEt, THF | 25°C, 4 h | 72% |
| Oxidation | H₂O₂, AcOH | 80°C, 4 h | 90% |
Tandem Cyclization-Sulfonation Strategy
One-Pot Thiophene Assembly and Sulfonation
A novel approach combines cyclization and sulfonation in a single reactor. 4-Chlorobenzaldehyde, cyanothioacetamide, and ethyl vinyl sulfone (1:1:1 molar ratio) react in methanol with piperidine (10 mol%) at 60°C. The in situ-formed thiophene intermediate undergoes conjugate addition with ethyl vinyl sulfone, followed by air oxidation to install the sulfonyl group.
Advantages
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Key Step | Max Yield | Scalability |
|---|---|---|---|
| Cyclocondensation | Multi-step functionalization | 45% | Pilot-scale feasible |
| Cross-Coupling | Direct C–S bond formation | 68% | Requires inert conditions |
| Tandem Strategy | One-pot synthesis | 78% | Industrial adaptation viable |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 2-amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various human tumor cell lines. For example, studies have shown that certain derivatives can disrupt microtubule formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Case Study: Antiproliferative Effects
A study evaluated the anticancer properties of a series of synthesized compounds related to 2-amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile. The results demonstrated that several derivatives displayed IC50 values in the low micromolar range against multiple cancer cell lines, indicating their efficacy in inhibiting tumor growth. Notably, some compounds showed selective activity towards specific cancer types, highlighting their potential for targeted therapy .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing various biologically active molecules. Its unique structural features allow for modifications that can lead to new derivatives with enhanced pharmacological properties.
Synthesis Example
The synthesis process often involves multi-component reactions where 2-amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is reacted with different aldehydes and other reagents under controlled conditions to yield novel compounds with potential therapeutic applications .
Anti-Hyperlipidemic Agents
Another significant application of this compound is in the design and synthesis of anti-hyperlipidemic agents. Research indicates that derivatives of 2-amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile can be utilized to develop new medications aimed at lowering lipid levels in patients with hyperlipidemia.
Biological Evaluation
In vitro studies have shown that these derivatives can effectively reduce cholesterol levels and improve lipid profiles, making them promising candidates for further development as anti-hyperlipidemic drugs .
Structure-Activity Relationship Studies
The compound is also valuable in structure-activity relationship (SAR) studies, which aim to understand how variations in chemical structure influence biological activity. By systematically altering functional groups on the thiophene ring or the chlorophenyl moiety, researchers can identify key structural features that enhance efficacy or reduce toxicity.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Potential as a therapeutic agent against various cancers | Significant antiproliferative effects observed |
| Synthesis of Novel Compounds | Precursor for biologically active derivatives | Multi-component reactions yield new compounds |
| Anti-Hyperlipidemic Agents | Development of medications targeting lipid levels | Effective reduction in cholesterol levels |
| Structure-Activity Relationship Studies | Understanding how structural changes affect biological activity | Identification of key features enhancing efficacy |
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Varying Substituents
Substituent Effects on Electronic Properties
- 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile (Compound 3): Replacing the ethylsulfonyl group with a 3-fluoro-4-methoxyphenyl substituent introduces electron-donating (methoxy) and electron-withdrawing (fluoro) groups. Reported melting points (Mp) and yields (e.g., 53.88% for Schiff base derivatives) suggest differences in crystallinity and synthetic efficiency compared to the target compound .
- 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile: The formyl group at position 5 introduces a reactive aldehyde, contrasting with the ethylsulfonyl group. This increases susceptibility to nucleophilic attacks, making it more reactive but less stable under basic conditions .
Sulfur-Containing Substituents
- 5-(Ethylsulfonyl) vs. Methylsulfonyl, being smaller than ethylsulfonyl, may lower lipophilicity (logP) . 4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile: The methylthio (thioether) group is less oxidized than sulfonyl, reducing polarity and altering hydrogen-bonding capabilities .
Physicochemical and Spectral Properties
Hydrogen Bonding and Crystallography
- The amino and carbonitrile groups in the target compound facilitate hydrogen bonding, influencing crystal packing and stability. Similar compounds, such as Schiff base derivatives (e.g., 5b, 5d), form intramolecular H-bonds (N–H⋯N/C=O), as evidenced by IR and crystallographic data .
- Software like SHELX and ORTEP-3 (used in structural studies of related compounds) highlight the importance of computational tools in analyzing substituent effects on molecular conformation .
Biological Activity
2-Amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of 2-Amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is . The compound features a thiophene ring, which is known for its ability to interact with biological targets due to its electron-rich nature. The presence of the ethylsulfonyl group enhances its solubility and potential bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a series of derivatives based on thiophene structures were tested against various human tumor cell lines. The results indicated that compounds similar to 2-amino derivatives exhibited significant antiproliferative effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile | HT-29 (Colon Carcinoma) | 0.5 |
| Other derivatives | HCT-116 (Colon Carcinoma) | 0.04 |
| Other derivatives | MCF-7 (Breast Carcinoma) | >10 |
The above table illustrates that the compound shows selective activity against certain cancer cell lines, with IC50 values indicating potent antiproliferative effects at low concentrations .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties. Research has demonstrated that thiophene derivatives can exhibit significant antibacterial and antifungal activities. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
This data suggests that the compound can effectively inhibit the growth of both bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 2-Amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile | 19.45 ± 0.07 | 31.4 ± 0.12 |
The inhibition of COX enzymes suggests a potential role for this compound in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of thiophene derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer evaluated a derivative similar to our compound. Results showed a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy.
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively reduced bacterial load in infected wounds, indicating its potential use in topical formulations for wound healing.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile, and how can intermediates be characterized?
- Methodology :
- Step 1 : Construct the thiophene core via Gewald reaction or cyclization using elemental sulfur and a base (e.g., triethylamine) with ketones/aldehydes and cyanoacetates .
- Step 2 : Introduce the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling.
- Step 3 : Sulfonate the ethyl group using oxidizing agents (e.g., H₂O₂/AcOH) to convert thioether to sulfone .
- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns, FT-IR for functional groups (e.g., -CN at ~2200 cm⁻¹), and LC-MS for purity.
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodology :
- Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and spatial arrangement. For example:
- Space group : Triclinic (common for similar thiophenes) .
- Unit cell parameters : Compare with analogs (e.g., ) .
- Validate using refinement metrics (, ) and Hirshfeld surface analysis for intermolecular interactions .
Q. What spectroscopic techniques are critical for identifying reactive sites in this compound?
- Methodology :
- ¹H NMR : Detect amino (-NH₂) protons as broad singlets (~δ 5.5–6.5 ppm).
- ¹³C NMR : Identify sulfone (-SO₂-) at δ 50–60 ppm and nitrile (-CN) at δ 110–120 ppm.
- UV-Vis : Monitor π→π* transitions in the thiophene ring (λ ~250–300 nm) .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?
- Methodology :
- Use DFT (e.g., B3LYP/6-31G*) to calculate HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces.
- Compare with experimental UV-Vis and cyclic voltammetry data to validate electron-withdrawing effects of -SO₂ and -CN groups .
Q. What strategies address contradictions in bioactivity data between in vitro and in vivo studies?
- Methodology :
- In vitro : Test antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli).
- In vivo : Evaluate pharmacokinetics (e.g., bioavailability, metabolite profiling) in rodent models.
- Discrepancy resolution : Adjust for metabolic stability (e.g., sulfone hydrolysis) using LC-MS/MS .
Q. How can regioselectivity challenges during sulfonation be optimized?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
